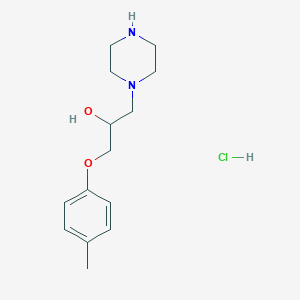

1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride, registered under Chemical Abstracts Service (CAS) number 1185293-60-0, represents a piperazine derivative with a distinctive molecular architecture. The International Union of Pure and Applied Chemistry (IUPAC) officially designates this compound as 1-(4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol;hydrochloride. This systematic naming reflects its core structural elements: a piperazine ring connected to a propan-2-ol moiety, which in turn links to a p-tolyloxy (4-methylphenoxy) group. The compound exists as a hydrochloride salt, which significantly influences its physicochemical properties.

The molecular formula of this compound is C14H23ClN2O2, corresponding to a molecular weight of 286.80 grams per mole. Its structure can be represented through various chemical notations, including the Simplified Molecular-Input Line-Entry System (SMILES): CC1=CC=C(C=C1)OCC(CN2CCNCC2)O.Cl. This notation encodes the arrangement of atoms and bonds in a linear format that can be interpreted by computational chemistry software.

For more comprehensive chemical identification, the International Chemical Identifier (InChI) provides a standardized approach: InChI=1S/C14H22N2O2.ClH/c1-12-2-4-14(5-3-12)18-11-13(17)10-16-8-6-15-7-9-16;/h2-5,13,15,17H,6-11H2,1H3;1H. This identifier uniquely characterizes the compound through a layered description of its molecular structure. The corresponding InChIKey, CYMLESHEKLATNK-UHFFFAOYSA-N, serves as a condensed digital representation useful for database searching and computational applications.

The parent compound without the hydrochloride moiety (1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol) has similar structural features but differs in physicochemical properties. It has a molecular weight of 250.34 grams per mole and is registered under CAS number 883546-08-5.

Table 1: Key Chemical Identifiers of 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol Hydrochloride

| Parameter | Value |

|---|---|

| IUPAC Name | 1-(4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol;hydrochloride |

| CAS Number | 1185293-60-0 |

| Molecular Formula | C14H23ClN2O2 |

| Molecular Weight | 286.80 g/mol |

| SMILES | CC1=CC=C(C=C1)OCC(CN2CCNCC2)O.Cl |

| InChIKey | CYMLESHEKLATNK-UHFFFAOYSA-N |

Properties

IUPAC Name |

1-(4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2.ClH/c1-12-2-4-14(5-3-12)18-11-13(17)10-16-8-6-15-7-9-16;/h2-5,13,15,17H,6-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYMLESHEKLATNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN2CCNCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Piperazine or substituted piperazine : The nitrogen-containing heterocycle core.

- p-Tolyloxypropyl halide or tosylate : An alkylating agent bearing the p-tolyloxy group.

- Propan-2-ol derivative : The backbone to which the piperazine and p-tolyloxy groups are attached.

Etherification to Introduce the p-Tolyloxy Group

The p-tolyloxy group is introduced by nucleophilic substitution of a halogenated propanol derivative with p-cresol (4-methylphenol) or its derivatives. This can be done under basic conditions to form the ether linkage:

- Reaction of 3-chloropropan-2-ol or 3-bromopropan-2-ol with p-cresol in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or 1-methyl-pyrrolidin-2-one (NMP).

- Heating at elevated temperatures (~100 °C) under inert atmosphere to promote the etherification reaction.

- Work-up involves extraction, washing, drying, and purification by column chromatography.

This method is supported by analogous synthesis examples in literature where phenoxypropyl ethers are prepared by similar nucleophilic aromatic substitution reactions.

Formation of the Hydrochloride Salt

The free base form of the compound is converted to the hydrochloride salt by:

- Treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol).

- Precipitation or crystallization of the hydrochloride salt from the reaction mixture.

- Isolation by filtration and drying.

This salt formation improves compound stability and solubility for further use in research.

Example Synthetic Procedure (Hypothetical)

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | p-Cresol, 3-chloropropan-2-ol, K2CO3, DMF, 100 °C, 12 h | Etherification to form 3-(p-tolyloxy)propan-2-ol intermediate |

| 2 | Intermediate from Step 1, piperazine, K2CO3, acetonitrile, reflux, 24 h | Nucleophilic substitution to attach piperazine ring |

| 3 | Product from Step 2, HCl in ethanol | Formation of hydrochloride salt by acidification |

| 4 | Purification by recrystallization or chromatography | Isolation of pure 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride |

Research Findings and Analytical Data

- Molecular formula: C14H23ClN2O2

- Molecular weight: 286.8 g/mol

- Purity and identity confirmed by standard analytical techniques such as NMR, LC-MS, and elemental analysis.

- The hydrochloride salt form exhibits improved stability and solubility compared to the free base.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Etherification solvent | DMF, NMP | Polar aprotic solvents favor nucleophilic substitution |

| Base | Potassium carbonate (K2CO3) | Scavenges HCl formed during ether formation |

| Temperature | 100 °C | Promotes reaction rate |

| Reaction time | 12–24 h | Depends on reactant reactivity |

| Piperazine substitution solvent | Acetonitrile, DMF | Good solvent for nucleophilic substitution |

| Piperazine substitution temperature | Reflux (~80–100 °C) | Ensures completion |

| Salt formation | HCl in ethanol | Precipitates hydrochloride salt |

| Purification | Flash chromatography, recrystallization | Ensures product purity |

Chemical Reactions Analysis

1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Applications

- Antidepressant Activity : Research indicates that compounds containing piperazine moieties can exhibit antidepressant effects. Studies have shown that 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride may influence serotonin and norepinephrine levels in the brain, making it a candidate for further investigation in the treatment of depression.

- Antipsychotic Properties : Similar to other piperazine derivatives, this compound has been evaluated for its potential antipsychotic effects. It may modulate dopamine receptors, which are critical in managing psychotic disorders.

- Analgesic Effects : Preliminary studies suggest that this compound might possess analgesic properties, making it a potential candidate for pain management therapies. Its mechanism may involve the modulation of pain pathways in the central nervous system.

Biological Research Applications

- Enzyme Inhibition Studies : The compound has been utilized in enzyme inhibition assays, particularly targeting enzymes involved in neurotransmitter metabolism. This application is crucial for understanding the biochemical pathways affected by various psychiatric disorders.

- Cellular Interaction Studies : Due to its ability to cross cell membranes, 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride is used to study drug-receptor interactions at the cellular level. This includes examining how it binds to specific receptors and alters cellular signaling pathways.

Synthesis and Derivatives

The synthesis of 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride involves several steps:

- Formation of the Piperazine Ring : This step typically involves reacting piperazine with appropriate alkyl halides.

- Introduction of the Tolyloxy Group : The reaction of p-tolyl alcohol with an activated halogen introduces the tolyloxy moiety.

- Hydrochloride Salt Formation : Converting the base form into its hydrochloride salt enhances solubility and stability.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| "Evaluation of Antidepressant Activity of Piperazine Derivatives" | Pharmacology | Demonstrated significant antidepressant-like effects in animal models using similar compounds. |

| "Mechanisms of Action of Novel Antipsychotic Agents" | Psychiatry | Identified modulation of dopamine receptors as a key mechanism for piperazine derivatives. |

| "Analgesic Properties of Piperazine Compounds" | Pain Management | Showed promising results in reducing pain responses in preclinical studies. |

Mechanism of Action

The mechanism of action of 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which may explain its potential antipsychotic effects. Additionally, the tolyloxy group can enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride and related piperazine derivatives:

Detailed Research Findings

a) Impact of Aromatic Substituents on Piperazine

- Chlorophenyl vs. p-Tolyl : The 3-chlorophenyl group in introduces electronegativity, enhancing receptor binding affinity (e.g., dopamine D2/D3 receptors) compared to the p-tolyl group. However, the methyl group in p-tolyl improves lipophilicity without excessive polarity, favoring blood-brain barrier penetration .

- Trifluoromethylphenyl : The CF3 group in provides strong electron-withdrawing effects, increasing metabolic stability and prolonging half-life. However, its hydrophobicity may limit aqueous solubility, requiring formulation adjustments.

b) Backbone Modifications

- Propan-2-ol vs. Propan-1-one : The hydroxyl group in propan-2-ol (main compound) enhances solubility, whereas the ketone in favors lipophilicity and passive diffusion across biological membranes.

- Dihydrochloride Salts: Compounds like with dihydrochloride salts exhibit higher solubility at physiological pH, advantageous for intravenous formulations.

c) Functional Group Additions

d) Physicochemical and Pharmacokinetic Trends

- LogP Predictions : Chlorophenyl and trifluoromethylphenyl groups increase logP, enhancing tissue distribution but risking accumulation.

Biological Activity

1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride is a chemical compound that has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology. This article explores the biological activity of this compound, focusing on its interactions with various receptors and enzymes, particularly those involved in neurological processes.

The compound is characterized by its piperazine moiety, which is known for its ability to interact with neurotransmitter systems. Its structural formula can be described as follows:

- Chemical Name : 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride

- Molecular Formula : CHClNO

- Molecular Weight : 286.78 g/mol

Research indicates that 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride exhibits significant activity as a ligand for histamine receptors, particularly the H receptor. This receptor is implicated in various neurological functions, including modulation of neurotransmitter release. The compound's dual action on monoamine oxidase B (MAO-B) and histamine H receptor suggests potential therapeutic applications in treating conditions like Parkinson's disease (PD).

Table 1: Summary of Biological Targets

| Biological Target | Type | Activity |

|---|---|---|

| Histamine H | Receptor | Antagonistic effects |

| MAO-B | Enzyme | Inhibitory activity |

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits a high affinity for the H receptor, although some variants show poor affinity (K). However, it has been shown to possess strong inhibitory potency against MAO-B, with IC.

Case Study: Neuropharmacological Effects

A notable study evaluated the effects of 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride on dopamine levels in rat models. The compound was administered at doses of 3 mg/kg, leading to a significant increase in dopamine concentrations in the cerebral cortex and striatum while also reducing serotonin levels.

In Vivo Studies

Further investigations into the in vivo effects revealed that repeated administration resulted in alterations to feeding behavior and water consumption in rats, indicating a central nervous system effect. The compound's ability to modulate neurotransmitter levels positions it as a candidate for further exploration in the treatment of neurodegenerative diseases.

Safety and Toxicology

Safety assessments indicate that while propan-2-ol derivatives generally show low toxicity profiles, specific studies on 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride are still required to fully understand its safety parameters. Current classifications suggest it is not considered carcinogenic.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride, and what factors influence yield and purity?

- Methodological Answer : The compound can be synthesized via coupling reactions using reagents like HOBt (1-hydroxybenzotriazole) and TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF under reflux conditions. Critical parameters include stoichiometric ratios of reactants, reaction temperature (typically 60–80°C), and inert atmosphere to prevent hydrolysis. Post-synthesis purification via column chromatography or recrystallization is essential to isolate the hydrochloride salt in high purity .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the core structure, while High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>98%). Mass spectrometry (MS) validates molecular weight, and X-ray crystallography may resolve stereochemistry. For hygroscopic or unstable batches, Karl Fischer titration monitors water content to prevent degradation .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodological Answer : Receptor binding assays (e.g., radioligand displacement for adrenergic or serotonergic receptors) are standard. In vitro cardiovascular models, such as isolated rat aorta or cardiomyocyte assays, assess functional activity. Dose-response curves (0.1–100 µM) help determine EC₅₀/IC₅₀ values. Parallel cytotoxicity screening (e.g., MTT assay) ensures therapeutic index validity .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance enantiomeric purity for chiral studies?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., using (R)- or (S)-BINOL-derived catalysts) can improve stereoselectivity. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers, while circular dichroism (CD) spectroscopy confirms configurations. Dynamic kinetic resolution during synthesis may also reduce racemization .

Q. What methodologies determine binding affinity and selectivity across receptor subtypes?

- Methodological Answer : Saturation and competition binding assays using radiolabeled ligands (e.g., ³H- or ¹²⁵I-labeled) quantify Kd and Ki values. Selectivity profiling across receptor panels (e.g., GPCR arrays) identifies off-target effects. Computational docking (e.g., AutoDock Vina) models interactions with receptor active sites, guided by LogP and pKa data to predict membrane permeability and ionization states .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Cross-validate assay conditions (e.g., buffer pH, ion concentrations) to ensure reproducibility. Re-evaluate compound purity via HPLC-MS and confirm batch-to-batch consistency. Compare results across orthogonal assays (e.g., functional cAMP assays vs. calcium flux measurements). Meta-analyses of published data can identify methodological outliers .

Q. What stability considerations are critical under experimental storage conditions?

- Methodological Answer : Store lyophilized powder at –20°C in desiccated, amber vials to prevent hydrolysis and photodegradation. For aqueous solutions, use phosphate-buffered saline (pH 7.4) and avoid repeated freeze-thaw cycles. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and quantify impurities using stability-indicating HPLC methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.